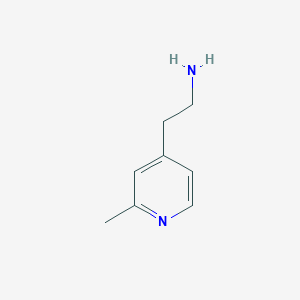

2-(2-Methylpyridin-4-yl)ethanamine

Description

2-(2-Methylpyridin-4-yl)ethanamine (CAS: 625438-03-1) is a pyridine-derived amine with the molecular formula C₈H₁₂N₂ and a molecular weight of 136.20 g/mol . Its structure comprises a pyridine ring substituted with a methyl group at the 2-position and an ethanamine side chain at the 4-position.

Properties

IUPAC Name |

2-(2-methylpyridin-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7-6-8(2-4-9)3-5-10-7/h3,5-6H,2,4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITTRLSPJQVRVLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpyridin-4-yl)ethanamine can be achieved through several methods. One common method involves the reaction of 2-methylpyridine with ethylene oxide in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the ethanamine group.

Another method involves the reduction of 2-(2-Methylpyridin-4-yl)nitroethane using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. This method is advantageous due to its high yield and selectivity.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also common in industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpyridin-4-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Substitution: The ethanamine group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst

Substitution: Alkyl halides, halogenating agents

Major Products Formed

Oxidation: Aldehydes, ketones

Reduction: Amine derivatives

Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

2-(2-Methylpyridin-4-yl)ethanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a ligand in the development of enzyme inhibitors.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2-Methylpyridin-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to the active site of an enzyme and inhibiting its activity. This inhibition can lead to changes in biochemical pathways, affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of 2-(2-Methylpyridin-4-yl)ethanamine, highlighting differences in substituents, molecular weight, and functional groups:

Key Differences and Implications

Pyridine vs. Non-Pyridine Backbones

- However, substituents such as methylphenoxy (in ) or hydrochloride salts (in ) alter solubility and bioavailability.

- Phenethylamine Analogues : 2-(4-Chloro-2,5-dimethoxyphenyl)ethanamine lacks the pyridine ring, relying on a phenyl backbone. This structural difference may reduce metabolic stability compared to pyridine-based amines.

Functional Group Modifications

- Ethanamine vs. Methanamine Chains : The hydrochloride salt of (2-Methylpyridin-4-yl)MethanaMine has a shorter carbon chain (methanamine) than the target compound, likely reducing steric hindrance and increasing solubility.

- Electron-Withdrawing Groups: N,N-Dimethyl-2-(3-(2-methylpyridin-4-yl)-5-nitrophenoxy)ethanamine and N-[2-(4-Nitrophenoxy)ethyl]-2-(4-Nitrophenyl)ethanamine feature nitro groups, which increase molecular weight and may enhance binding affinity through dipole interactions.

Cyclic vs. Linear Structures

- The tetrahydro-pyran derivative (CAS: 126317-99-5) introduces a cyclic structure, which could improve conformational rigidity and selectivity in receptor binding compared to linear ethanamines.

Biological Activity

2-(2-Methylpyridin-4-yl)ethanamine, also known as 1-(2-Methylpyridin-4-yl)ethanamine, is an organic compound with a molecular formula of CHN. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuroprotection and cytotoxicity against various cancer cell lines. This article reviews the biological activity of this compound, including its mechanisms, effects, and relevant case studies.

Chemical Structure

The structure of this compound features a pyridine ring substituted at the second position with a methyl group and an ethanamine functional group. This specific arrangement contributes to its unique biological properties.

Neuroprotective Effects

Research indicates that this compound exhibits notable neuroprotective effects . In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound acts by modulating pathways associated with oxidative stress and apoptosis, although the exact mechanisms remain to be fully elucidated.

Cytotoxicity Against Cancer Cells

In studies assessing cytotoxic effects on various cancer cell lines, this compound demonstrated significant cytostatic activity against L1210 leukemia cells. The compound's effectiveness was evaluated using MTT assays and dose-response curves, revealing a concentration-dependent inhibition of cell growth. The following table summarizes the cytotoxic effects observed in different studies:

| Cell Line | IC (µM) | Effect |

|---|---|---|

| L1210 (Leukemia) | 12.5 | Significant cytostatic effect |

| MCF-7 (Breast Cancer) | 15 | Moderate cytotoxicity |

| A549 (Lung Cancer) | 20 | Low cytotoxicity |

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in cell survival and apoptosis. For instance, preliminary data suggest that it may inhibit certain kinases involved in inflammatory responses, potentially linking it to anti-inflammatory properties .

Case Studies

-

Neuroprotection in Oxidative Stress Models :

A study assessed the neuroprotective potential of this compound in rat cortical neurons exposed to oxidative stress. The results indicated that treatment with the compound significantly reduced markers of oxidative damage compared to untreated controls. -

Cytotoxicity Assessment :

In a comparative study involving various pyridine derivatives, this compound showed superior cytotoxic effects against L1210 cells when compared to other structurally similar compounds. This highlights its potential as a lead compound for further development in cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.